

The Solubility Profile of 2-Iodo-4-nitroaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-4-nitroaniline**

Cat. No.: **B1222051**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of **2-Iodo-4-nitroaniline** (CAS No. 6293-83-0), a key intermediate in various synthetic applications. Due to the limited availability of quantitative solubility data in public literature, this document combines known qualitative information with comparative data from structurally analogous compounds to offer a predictive solubility profile. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of this compound's solubility in a range of common laboratory solvents. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving **2-Iodo-4-nitroaniline**.

Introduction

2-Iodo-4-nitroaniline is a substituted aniline derivative of significant interest in organic synthesis, serving as a building block for more complex molecules, including pharmaceutical intermediates and dye precursors. Its chemical structure, characterized by an aromatic ring substituted with an iodo, a nitro, and an amino group, imparts a unique combination of polarity and lipophilicity that governs its solubility in various media. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating stable solutions.

Compound Profile:

Property	Value
IUPAC Name	2-Iodo-4-nitroaniline
CAS Number	6293-83-0
Molecular Formula	C ₆ H ₅ IN ₂ O ₂
Molecular Weight	264.02 g/mol [1]
Melting Point	105-109 °C
Appearance	Solid

Solubility Profile

Qualitative Solubility Data

Direct quantitative solubility data for **2-Iodo-4-nitroaniline** is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate that it is soluble in methanol.

Comparative Solubility Analysis

To provide a more comprehensive, albeit predictive, solubility profile, it is instructive to examine the solubility of structurally similar nitroaniline compounds. The presence of the nitro and amino groups suggests that **2-Iodo-4-nitroaniline** will exhibit solubility behavior influenced by both polar and non-polar interactions. The bulky iodo group is expected to increase its lipophilicity compared to its non-iodinated counterpart, 4-nitroaniline.

Table 1: Solubility of Structurally Related Nitroanilines

Solvent	4-Nitroaniline	3-Nitroaniline
Water	0.8 g/L (18.5 °C)[2]	1.2 g/L (24 °C)[3]
Methanol	Very Soluble[2]	1 g / 11.5 mL[3]
Ethanol	Soluble (1 g / 25 mL)[2][4]	1 g / 20 mL[3]
Ether	Soluble (1 g / 30 mL)[2][4]	1 g / 18 mL[3]
Acetone	Soluble[2]	Soluble[3]
Benzene	Slightly Soluble[2]	Slightly Soluble[3]
Chloroform	Soluble[5]	-
Toluene	Soluble[2]	-

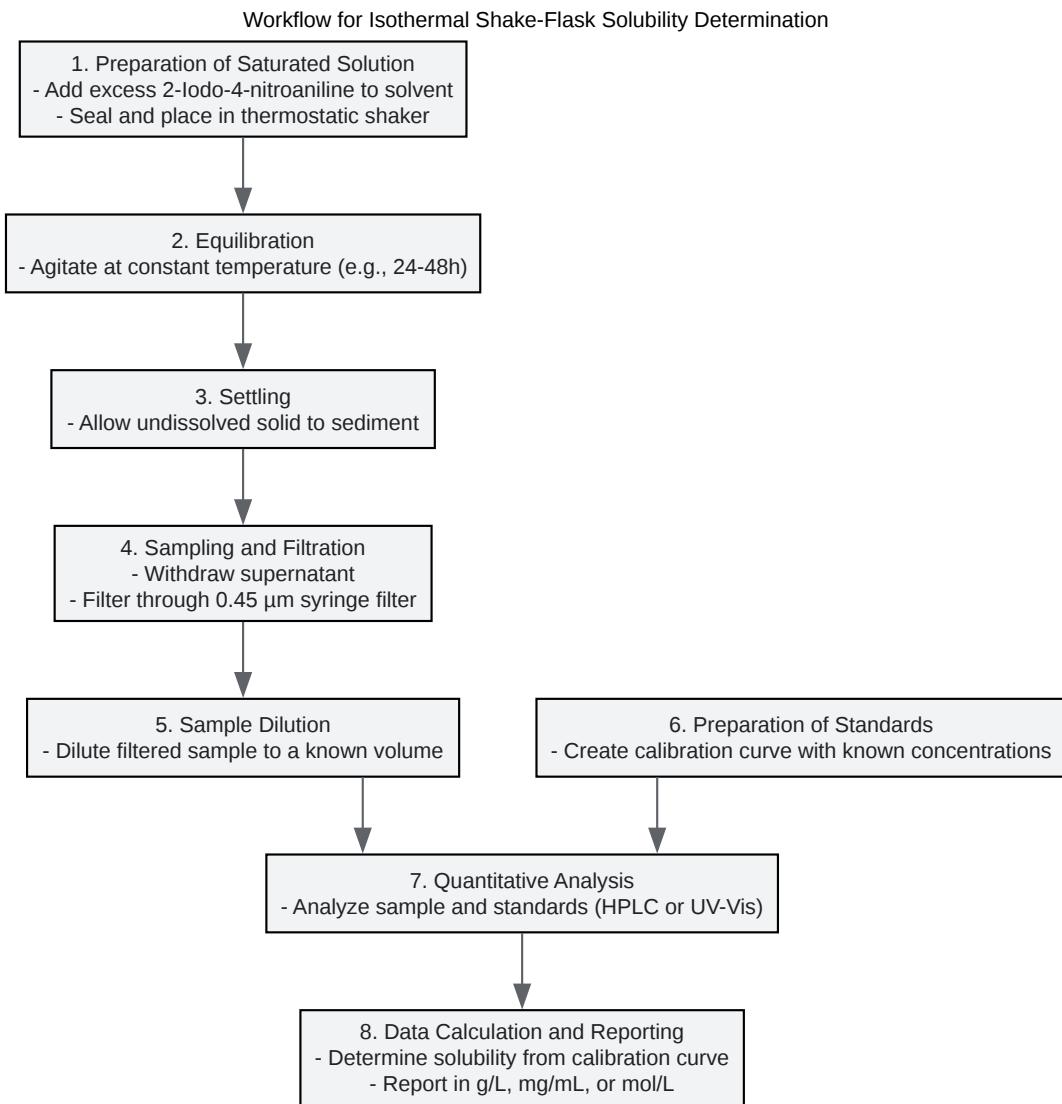
Based on this comparative data, it is anticipated that **2-Iodo-4-nitroaniline** will exhibit good solubility in polar organic solvents such as methanol, ethanol, and acetone, and moderate solubility in less polar solvents like chloroform and toluene. Its aqueous solubility is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for **2-Iodo-4-nitroaniline**, a standardized experimental protocol is essential. The following section details the isothermal shake-flask method, a widely accepted and accurate technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

- **2-Iodo-4-nitroaniline** (high purity)
- Selected solvents (analytical grade): Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane
- Analytical balance (± 0.0001 g)
- Thermostatic shaker bath


- Calibrated flasks
- Syringe filters (0.45 μm , solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric glassware

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Iodo-4-nitroaniline** to a series of flasks, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
 - Seal the flasks to prevent solvent evaporation.
 - Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
 - Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to permit the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the bath temperature) syringe.
 - Immediately filter the aliquot through a 0.45 μm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
 - Dilute the filtered sample to a known volume with the respective solvent.

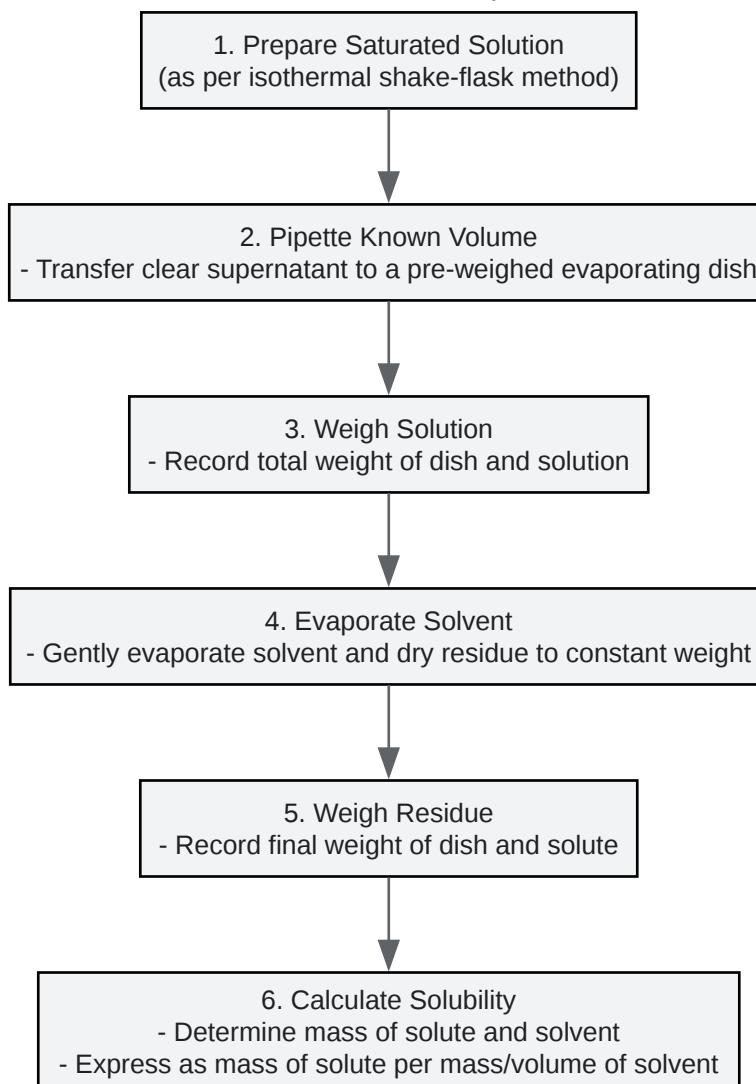
- Quantitative Analysis:
 - Prepare a series of standard solutions of **2-Iodo-4-nitroaniline** of known concentrations in each solvent.
 - Analyze the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
 - Analyze the diluted, filtered sample from the saturated solution under the same analytical conditions.
 - Determine the concentration of **2-Iodo-4-nitroaniline** in the saturated solution by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
 - Perform the experiment in triplicate for each solvent to ensure accuracy and report the average solubility with the standard deviation.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2-Iodo-4-nitroaniline**.

Gravimetric Method for Solubility Determination


For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed. This method is suitable when a chromatographic or spectroscopic instrument is unavailable.

Procedure

- Prepare a saturated solution as described in the isothermal shake-flask method (Section 3.2, step 1).
- After equilibration and settling, carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
- Record the total weight of the dish and the solution.
- Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.
- Weigh the evaporating dish containing the dry solute.
- The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.
- The mass of the solvent is the total weight of the dish and solution minus the final weight of the dish and solute.
- Calculate the solubility as the mass of the solute per mass or volume of the solvent.

Gravimetric Determination Workflow

Workflow for Gravimetric Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for **2-Iodo-4-nitroaniline** remains to be extensively published, a predictive assessment based on its structural analogues suggests good solubility in polar organic solvents and poor solubility in water. For applications requiring precise solubility values,

the detailed experimental protocols provided in this guide offer a robust framework for their determination. The isothermal shake-flask method coupled with HPLC or UV-Vis analysis is recommended for high accuracy, while the gravimetric method provides a viable alternative. The systematic determination of the solubility of **2-Iodo-4-nitroaniline** will undoubtedly facilitate its broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Nitroaniline [drugfuture.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [The Solubility Profile of 2-Iodo-4-nitroaniline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222051#solubility-of-2-iodo-4-nitroaniline-in-common-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com